molecular formula C18H24BrN3O2 B13774240 Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) CAS No. 66967-94-0

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester)

Cat. No.: B13774240
CAS No.: 66967-94-0
M. Wt: 394.3 g/mol
InChI Key: MPIQYPVPURRQQS-UHFFFAOYSA-M
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Description

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is a complex organic compound with a molecular formula of C18-H24-N3-O2.Br and a molecular weight of 394.36 . This compound is known for its unique structure, which includes a pyridyl group, a trimethylammonium group, and a carbamate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) typically involves multiple steps. The initial step often includes the formation of the pyridyl group, followed by the introduction of the trimethylammonium group. The final step involves the esterification of the carbamate group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl derivatives and carbamate esters. Examples include:

Uniqueness

What sets Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .

Properties

CAS No.

66967-94-0

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

trimethyl-[[3-[methyl-(4-methylphenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;bromide

InChI

InChI=1S/C18H24N3O2.BrH/c1-14-8-10-15(11-9-14)20(2)18(22)23-17-7-6-12-19-16(17)13-21(3,4)5;/h6-12H,13H2,1-5H3;1H/q+1;/p-1

InChI Key

MPIQYPVPURRQQS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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